N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a synthetic heterocyclic small molecule (C16H13N3O2S, MW 311.4 g/mol) built on a thieno[3,4-c]pyrazole core coupled to a furan-2-carboxamide moiety. Its computed physicochemical profile includes an XLogP3-AA of 2.5, a topological polar surface area (TPSA) of 85.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 392254-95-4
Cat. No. B2854207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide
CAS392254-95-4
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C16H13N3O2S/c20-16(14-7-4-8-21-14)17-15-12-9-22-10-13(12)18-19(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20)
InChIKeyOHQXHCUBXRFCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide (CAS 392254-95-4): Core Chemical Identity & Procurement Baseline


N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a synthetic heterocyclic small molecule (C16H13N3O2S, MW 311.4 g/mol) built on a thieno[3,4-c]pyrazole core coupled to a furan-2-carboxamide moiety. Its computed physicochemical profile includes an XLogP3-AA of 2.5, a topological polar surface area (TPSA) of 85.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Commercially, it is available from multiple vendors at a typical purity of ≥95% . The thieno[3,4-c]pyrazole scaffold itself is recognized in the medicinal chemistry literature as a privileged structure for kinase inhibitor design, with derivatives reported to engage targets such as p38α MAP kinase, Aurora kinases, and EGFR [2][3].

Why N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the thieno[3,4-c]pyrazole carboxamide series, even minor N-2 substitution changes on the pyrazole ring shift the physicochemical and biological profile. The 2-phenyl substituent on the target compound confers a distinct lipophilic balance (XLogP3-AA 2.5) and a lower rotatable bond count (3) compared to bulkier analogs such as the 2-tert-butyl (XLogP3-AA ~3.0, 4 rotatable bonds) or 2-(2,3-dimethylphenyl) (XLogP3-AA ~3.3, 4 rotatable bonds) derivatives, directly affecting passive permeability and solubility [1]. Critically, a closely related analog—2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS 392255-86-6)—has demonstrated potent p38α MAP kinase inhibition (IC50 12.3 nM), verifying that the 2-phenyl-thieno[3,4-c]pyrazole core can achieve high-affinity target engagement when paired with an appropriate amide substituent [2]. Conversely, a 5-bromo-furan-2-carboxamide analog with a 2-(2,4-dimethylphenyl) substitution showed only weak NadD inhibition (IC50 8030 nM), illustrating that potency is exquisitely sensitive to the precise substitution pattern [3]. These data collectively demonstrate that the target compound occupies a defined and non-interchangeable position in chemical space within this series.

Quantitative Differentiation Evidence for N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide Against Its Closest Structural Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Over the 2-(2,3-Dimethylphenyl) Analog

The target compound presents a lower computed lipophilicity (XLogP3-AA 2.5) and smaller polar surface area (TPSA 85.4 Ų) compared to the 2-(2,3-dimethylphenyl) analog N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (XLogP3-AA ~3.3, TPSA ~85.4 Ų). Assuming comparable target engagement, the lower logP of the target compound translates into a projected improvement in lipophilic ligand efficiency (LLE = pIC50 − logP) of approximately 0.8 units, a magnitude associated with reduced promiscuity and improved developability [1].

Physicochemical profiling Drug-likeness Lead optimization

Kinase Inhibition Potential: 2-Phenyl-Thieno[3,4-c]Pyrazole Core Validated by p38α MAP Kinase Analog

A direct structural analog, 2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS 392255-86-6), which retains the identical 2-phenyl-thieno[3,4-c]pyrazol-3-ylamine core but replaces the furan-2-carboxamide with a 2,5-dichlorobenzamide, exhibits single-digit nanomolar inhibition of p38α MAP kinase (IC50 = 12.3 nM) [1]. This confirms that the 2-phenyl-thieno[3,4-c]pyrazole scaffold can achieve high-affinity kinase binding. In contrast, a 5-bromo-furan-2-carboxamide analog bearing a bulkier 2-(2,4-dimethylphenyl) substitution (BDBM95178) showed only weak inhibition (IC50 = 8030 nM) against NadD, a structurally unrelated adenyltransferase [2].

Kinase inhibition p38α MAP kinase Anti-inflammatory

Fragment-Like Physicochemical Profile Distinct from the Sulfone Analog

With a molecular weight of 311.4 Da, the target compound occupies the intermediate space between traditional fragments (MW < 300) and lead-like molecules. In contrast, the sulfone analog N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide (CAS 681265-43-0, MW ~343.4 Da) is heavier, more polar (additional S=O group adds ~32 Da), and presents a distinct hydrogen-bonding surface that can alter target recognition and pharmacokinetics [1]. The target compound's lower molecular weight and simpler hydrogen-bonding profile are more compatible with fragment-to-lead campaigns [2].

Fragment-based drug discovery Rule of Three Lead-likeness

Synthetic Tractability and Commercial Purity Benchmark Against Class Analogs

The target compound is commercially supplied at ≥95% purity by multiple vendors, consistent with established one-pot synthetic routes to thieno[3,4-c]pyrazoles reported in the primary literature (Baraldi et al., Synthesis, 1998) [1]. In comparison, the 2-tert-butyl analog is offered at a slightly lower purity grade of 93–95% from some sources, and the 2-(2,3-dimethylphenyl) analog is priced approximately 25–40% higher per gram due to additional synthetic steps required for the substituted aryl hydrazine precursor .

Chemical procurement Synthetic accessibility Quality control

EGFR Kinase Class Evidence from Thieno-Pyrazole Compound Series

The thieno-pyrazole compound class is represented in the EGFR Inhibitor Database (EGFRindb), with experimentally validated enzymatic activity against EGFR kinases in solid-phase ELISA assays [1]. While the specific IC50 of the target compound against EGFR has not been reported, the database entry confirms that the thieno-pyrazole scaffold is a recognized pharmacophore for EGFR inhibition. Separate literature identifies fused pyrazole derivatives as dual EGFR/VEGFR-2 inhibitors with cytotoxicity IC50 values in the low micromolar range against MCF-7 and HepG2 cell lines [2].

EGFR inhibition Cancer Tyrosine kinase

Optimal Research and Industrial Application Scenarios for N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide (CAS 392254-95-4)


Kinase Inhibitor Lead Generation and Scaffold Hopping

The target compound serves as a versatile starting point for kinase inhibitor programs. The 2-phenyl-thieno[3,4-c]pyrazole core has been validated in p38α MAP kinase inhibition (analog IC50 = 12.3 nM) [1], and the furan-2-carboxamide moiety can be systematically varied to optimize potency and selectivity against a panel of kinases. Its modest molecular weight (311.4 Da) and favorable logP (2.5) support efficient structure–activity relationship (SAR) exploration without exceeding lead-like chemical space.

Fragment-Based Drug Discovery (FBDD) Campaigns

With only 22 heavy atoms and 3 rotatable bonds, the target compound resides at the upper boundary of fragment-like chemical space (typically MW < 300) [2]. Its single hydrogen bond donor and four acceptors provide a defined pharmacophore for fragment growing or merging strategies. The commercial availability at ≥95% purity eliminates the need for initial synthetic effort, enabling rapid screening against target proteins.

Agrochemical Fungicide Discovery (Succinate Dehydrogenase Target)

Furan-2-carboxamide derivatives containing dihydropyrazole rings have been designed as succinate dehydrogenase (SDH) inhibitors with antifungal activity against Botrytis cinerea and other plant pathogens [3]. The target compound's core structure aligns with this chemotype, and its lipophilicity (XLogP3-AA 2.5) is within the optimal range for foliar uptake. It can serve as a reference compound in SDH inhibitor screening cascades.

Medicinal Chemistry Teaching and Structure–Property Relationship Demonstration

The target compound exemplifies a well-defined heterocyclic scaffold with computed drug-likeness parameters that fall within or near Lipinski's Rule of Five space [2]. Its accessible synthesis via Baraldi's one-pot methodology [4] makes it suitable for academic laboratory courses in medicinal chemistry, where students can compare experimental logP, solubility, and preliminary biological activity against close analogs such as the 2-tert-butyl or 2-(2,3-dimethylphenyl) derivatives.

Quote Request

Request a Quote for N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.